Product packaging for Fondaparinux-13C6 Sodium(Cat. No.:)

Fondaparinux-13C6 Sodium

Cat. No.: B13851280
M. Wt: 1728.1 g/mol
InChI Key: XEKSTYNIJLDDAZ-OHQYIAGXSA-D
Attention: For research use only. Not for human or veterinary use.
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Description

Fondaparinux-13C6 Sodium is a chemically defined, stable isotope-labeled analog of Fondaparinux Sodium, a synthetic pentasaccharide and selective inhibitor of activated Factor X (Factor Xa) . The incorporation of six carbon-13 (13C) atoms provides an internal standard with nearly identical chemical properties to the native compound, making it an essential tool for quantitative bioanalysis using mass spectrometry. This allows researchers to achieve highly precise and accurate measurements of Fondaparinux concentrations in complex biological matrices such as plasma, supporting advanced pharmacokinetic and metabolism studies . The parent compound, Fondaparinux Sodium, exerts its antithrombotic activity by selectively binding to antithrombin III (ATIII) . This binding potentiates (by approximately 300-fold) the innate neutralization of Factor Xa by ATIII . By selectively inhibiting Factor Xa, Fondaparinux interrupts the blood coagulation cascade, thereby inhibiting thrombin formation and thrombus development without inactivating thrombin itself . Its high specificity for ATIII, with over 94% binding to this protein in plasma, minimizes potential for non-specific interactions . Furthermore, its synthetic nature and lack of binding to platelet factor 4 mean it does not cross-react with antibodies associated with Heparin-Induced Thrombocytopenia (HIT), making it a valuable compound for investigating alternative anticoagulant mechanisms . This compound is presented for research applications only. It is specifically intended for use as an internal standard in LC-MS/MS method development, for doping calibration curves and quality control samples to improve analytical accuracy, and in fundamental investigations of the drug's absorption, distribution, metabolism, and excretion (ADME) profile. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H43N3Na10O49S8 B13851280 Fondaparinux-13C6 Sodium

Properties

Molecular Formula

C31H43N3Na10O49S8

Molecular Weight

1728.1 g/mol

IUPAC Name

decasodium;(2S,3S,5R,6R)-6-[(2R,3R,4R,5R)-6-[(2R,3S,4S,5R,6R)-2-carboxylato-4-hydroxy-6-[(2R,3S,5R)-4-hydroxy-6-methoxy-5-(sulfonatoamino)-2-(sulfonatooxymethyl)oxan-3-yl]oxy-5-sulfonatooxyoxan-3-yl]oxy-5-(sulfonatoamino)-4-sulfonatooxy-2-(sulfonatooxymethyl)oxan-3-yl]oxy-3-[(3R,4R,5S,6R)-4,5-dihydroxy-3-(sulfonatoamino)-6-(sulfonatooxymethyl)oxan-2-yl]oxy-4,5-dihydroxyoxane-2-carboxylate

InChI

InChI=1S/C31H53N3O49S8.10Na/c1-69-27-9(33-85(48,49)50)13(37)17(6(74-27)3-71-88(57,58)59)76-31-22(83-91(66,67)68)16(40)21(24(81-31)26(43)44)79-29-10(34-86(51,52)53)19(82-90(63,64)65)18(7(75-29)4-72-89(60,61)62)77-30-15(39)14(38)20(23(80-30)25(41)42)78-28-8(32-84(45,46)47)12(36)11(35)5(73-28)2-70-87(54,55)56;;;;;;;;;;/h5-24,27-40H,2-4H2,1H3,(H,41,42)(H,43,44)(H,45,46,47)(H,48,49,50)(H,51,52,53)(H,54,55,56)(H,57,58,59)(H,60,61,62)(H,63,64,65)(H,66,67,68);;;;;;;;;;/q;10*+1/p-10/t5-,6-,7-,8-,9-,10-,11-,12-,13?,14?,15-,16+,17-,18-,19-,20+,21+,22-,23+,24-,27?,28?,29?,30-,31-;;;;;;;;;;/m1........../s1

InChI Key

XEKSTYNIJLDDAZ-OHQYIAGXSA-D

Isomeric SMILES

COC1[C@@H](C([C@@H]([C@H](O1)COS(=O)(=O)[O-])O[C@H]2[C@@H]([C@H]([C@@H]([C@@H](O2)C(=O)[O-])OC3[C@@H]([C@H]([C@@H]([C@H](O3)COS(=O)(=O)[O-])O[C@H]4[C@@H](C([C@@H]([C@H](O4)C(=O)[O-])OC5[C@@H]([C@H]([C@@H]([C@H](O5)COS(=O)(=O)[O-])O)O)NS(=O)(=O)[O-])O)O)OS(=O)(=O)[O-])NS(=O)(=O)[O-])O)OS(=O)(=O)[O-])O)NS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]

Canonical SMILES

COC1C(C(C(C(O1)COS(=O)(=O)[O-])OC2C(C(C(C(O2)C(=O)[O-])OC3C(C(C(C(O3)COS(=O)(=O)[O-])OC4C(C(C(C(O4)C(=O)[O-])OC5C(C(C(C(O5)COS(=O)(=O)[O-])O)O)NS(=O)(=O)[O-])O)O)OS(=O)(=O)[O-])NS(=O)(=O)[O-])O)OS(=O)(=O)[O-])O)NS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

Synthetic Methodologies for Fondaparinux 13c6 Sodium

Historical Perspectives and Evolution of Fondaparinux (B3045324) Chemical Synthesis

The journey to synthesize Fondaparinux and its labeled counterparts is rooted in the extensive research on heparin, a naturally occurring anticoagulant. rpi.edunih.gov For decades, heparin derived from animal tissues was the standard therapy, but its structural heterogeneity and potential for contamination created a need for a synthetic, homogeneous alternative. rsc.org The identification of the specific pentasaccharide sequence within heparin responsible for its antithrombotic activity was a pivotal moment, paving the way for the chemical synthesis of Fondaparinux. rpi.eduresearchgate.net

Early synthetic routes were often lengthy and low-yielding, reflecting the significant challenges of stereoselective glycosylation and regioselective sulfation. researchgate.netrpi.edu Over the years, synthetic strategies have evolved dramatically. Key advancements include the development of "one-pot" reaction sequences and convergent approaches, which streamline the assembly of the pentasaccharide backbone. rsc.orgnih.govrsc.org These methods involve preparing larger oligosaccharide fragments (e.g., disaccharides and trisaccharides) separately and then coupling them, a more efficient strategy than adding one monosaccharide at a time. nih.gov The use of pre-activated glycosyl donors has also been instrumental in improving reaction efficiency and stereoselectivity. rsc.orgrsc.orgresearchgate.net

The evolution of synthetic methodologies has been driven by the need for greater efficiency, higher yields, and improved purity, making the production of this complex molecule more feasible for clinical and research purposes. nih.govnsf.gov

Strategies for Site-Specific 13C6 Isotopic Incorporation

The introduction of stable isotopes like ¹³C into a complex molecule such as Fondaparinux requires meticulous planning and execution. The primary goal is to place the labels at specific, known positions within the molecule to enable precise analysis.

Synthesis of 13C-Enriched Monosaccharide Building Blocks

The cornerstone of synthesizing Fondaparinux-13C6 Sodium is the preparation of monosaccharide "building blocks" that are enriched with ¹³C. This is typically achieved by starting with a commercially available, uniformly ¹³C-labeled simple sugar, such as ¹³C₆-D-glucose. nih.gov Through a series of chemical transformations, this labeled precursor is converted into the specific, protected monosaccharide units required for the pentasaccharide assembly. researchgate.netrsc.org

These transformations often involve:

Protection and Deprotection: Strategically adding and removing chemical protecting groups to shield certain reactive sites while allowing others to react. rsc.org

Functional Group Interconversion: Modifying functional groups, for example, converting hydroxyl groups to azides, which will later become the N-sulfoamino groups in the final product. researchgate.net

The synthesis of these building blocks is a multi-step process that demands high precision to ensure the ¹³C label is retained in the desired positions and that the final building blocks have the correct stereochemistry and protecting group pattern for the subsequent glycosylation reactions. researchgate.net

Chemoenzymatic and Stereoselective Glycosylation Reactions for Pentasaccharide Assembly

Once the ¹³C-enriched monosaccharide building blocks are prepared, they are assembled into the pentasaccharide chain. This is a critical phase where the stereochemistry of the glycosidic linkages—the bonds connecting the sugar units—must be precisely controlled.

Stereoselective Glycosylation: Chemical glycosylation methods are employed to form the α- and β-linkages found in Fondaparinux. nih.govnih.gov The choice of glycosyl donor (the activated sugar unit being added), glycosyl acceptor (the sugar unit it is being attached to), and reaction conditions (solvents, temperature, and activators) are all crucial for achieving the desired stereoselectivity. rsc.orgnih.gov The use of specific protecting groups on the sugar building blocks can also influence the stereochemical outcome of the glycosylation reaction. nih.gov

Chemoenzymatic Synthesis: An alternative and increasingly powerful approach is chemoenzymatic synthesis. rpi.edurpi.edunih.govrsc.org This method uses enzymes, which are nature's catalysts, to perform specific glycosylation or modification steps. rpi.edursc.org Enzymes offer unparalleled stereoselectivity and regioselectivity, often simplifying the synthetic process by reducing the need for complex protecting group manipulations. rpi.edu For the synthesis of heparin-like oligosaccharides, bacterial glycosyltransferases can be used to assemble the polysaccharide backbone. creative-biolabs.com

Optimization of Synthetic Pathways for Enhanced Yield and Purity of Labeled Fondaparinux

Key optimization strategies include:

Convergent Synthesis: As mentioned earlier, a convergent [3+2] or [1+2+2] strategy, where a trisaccharide and a disaccharide fragment are coupled, is generally more efficient than a linear, step-by-step assembly. nih.govnsf.gov

Improved Purification Techniques: The purification of the intermediate and final products is crucial. Crystallization of key intermediates can be a highly effective method for achieving high purity on a large scale. nih.gov Advanced chromatographic techniques are also essential for separating the desired product from closely related impurities.

The following table summarizes some of the key synthetic strategies and their impact on efficiency:

Synthetic StrategyDescriptionAdvantages
Convergent Synthesis Assembly of pre-synthesized oligosaccharide blocks (e.g., disaccharides, trisaccharides).Increased overall yield, easier purification of intermediates. nih.gov
One-Pot Reactions Multiple reaction steps are performed in a single reaction vessel without isolation of intermediates.Reduced number of synthetic steps and purifications, improved time and resource efficiency. nih.gov
Chemoenzymatic Synthesis Use of enzymes for specific, stereoselective transformations.High stereoselectivity and regioselectivity, milder reaction conditions, fewer protecting groups needed. rpi.edunih.gov
Optimized Protecting Groups Strategic selection of protecting groups to control reactivity and stereochemistry.Enhanced control over glycosylation outcomes, simplified deprotection steps. nih.gov

Process Chemistry Innovations for Large-Scale Production of Labeled Compounds

Translating a laboratory-scale synthesis into a large-scale industrial process presents a unique set of challenges. Process chemistry focuses on developing synthetic routes that are not only efficient but also safe, cost-effective, and scalable. google.com

Innovations in this area include:

Development of Robust and Scalable Reactions: Identifying and optimizing reactions that are reliable and give consistent results when performed on a larger scale. This often involves replacing expensive or hazardous reagents with safer, more economical alternatives. nih.gov

Process Analytical Technology (PAT): Implementing real-time monitoring of key reaction parameters to ensure consistency and quality control throughout the manufacturing process.

Efficient Downstream Processing: Developing streamlined and scalable methods for the final deprotection and sulfation steps, as well as the ultimate purification of the this compound. google.com

The ability to produce isotopically labeled compounds like this compound on a larger scale is crucial for enabling more extensive preclinical and clinical research. creative-biolabs.com

Advanced Structural Elucidation and Conformational Analysis of Fondaparinux 13c6 Sodium

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure and dynamics of Fondaparinux-13C6 Sodium in solution. The isotopic enrichment with six ¹³C atoms allows for a variety of advanced NMR experiments that provide detailed insights into its molecular framework and behavior.

Isotope-Edited and Isotope-Filtered NMR Techniques for Atomic Connectivity and Dynamics

While specific studies on this compound are not extensively documented in public literature, the principles of isotope-edited and isotope-filtered NMR techniques are well-established for the analysis of ¹³C-labeled oligosaccharides. These methods would be instrumental in unequivocally defining the atomic connectivity and probing the dynamics of this compound.

Isotope-edited techniques, such as ¹³C-edited HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), would leverage the ¹³C labels to resolve spectral overlap and unambiguously assign proton and carbon signals within the complex pentasaccharide structure. For instance, a ¹³C-edited NOESY (Nuclear Overhauser Effect Spectroscopy) experiment would allow for the selective observation of NOEs involving protons attached to the ¹³C-labeled carbons, providing crucial distance restraints for conformational analysis.

Isotope-filtered NMR experiments would enable the selective observation of signals from protons not attached to ¹³C, effectively simplifying the spectrum and highlighting specific regions of the molecule. This can be particularly useful in studying the interactions of this compound with other molecules. The dynamics of the molecule, including ring puckering and glycosidic bond rotations, can be investigated by measuring relaxation parameters (T1, T2) and heteronuclear NOEs for the ¹³C-labeled sites.

Elucidation of Solution-State Conformation and Glycosidic Linkage Geometries

NMR studies on the parent compound, Fondaparinux (B3045324) Sodium, have revealed significant flexibility in its solution-state conformation. A key feature is the conformational equilibrium of the central L-iduronic acid (IdoA) ring. In solution, this ring rapidly interconverts between the ¹C₄ chair and ²S₀ skew-boat conformations. mtak.hu This dynamic behavior is a critical aspect of its biological function.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides a high-resolution snapshot of the molecule's conformation in the solid state, offering a valuable reference point for understanding its structure.

Single Crystal X-ray Diffraction Analysis of Fondaparinux Sodium

Obtaining single crystals of Fondaparinux Sodium suitable for X-ray diffraction has been a challenge due to the molecule's inherent flexibility. However, successful crystallization and subsequent X-ray analysis have unequivocally confirmed its chemical structure and absolute configuration. nih.gov The analysis of the crystal structure reveals specific details about the conformation of each monosaccharide unit and the geometry of the glycosidic linkages in the solid state. nih.gov

A significant finding from the single crystal structure is the conformation of the iduronic acid residue. In the crystalline form, this ring adopts a chair conformation that is heavily distorted towards a half-chair. nih.gov The glucosamine (B1671600) and glucuronic acid rings are found in the more conventional and stable ⁴C₁ chair conformation. nih.gov

Below is a table summarizing key crystallographic data for Fondaparinux Sodium.

ParameterValue
Crystal systemMonoclinic
Space groupP2₁
a (Å)16.3
b (Å)20.4
c (Å)23.9
β (°)106.5
Volume (ų)7615
Z2
Calculated density (g/cm³)1.50

Comparison of Crystalline Conformations with Solution-State Structures

A comparison of the solid-state and solution-state structures of Fondaparinux reveals notable differences, primarily concerning the conformation of the iduronic acid ring. As mentioned, in the crystal structure, the iduronic acid ring is locked in a distorted chair conformation. nih.gov In contrast, NMR studies show that in solution, this ring is flexible and exists in a dynamic equilibrium between the ¹C₄ chair and ²S₀ skew-boat forms. mtak.hu

The glycosidic linkage torsion angles also exhibit some differences between the two states, reflecting the greater conformational freedom of the molecule in solution. These differences highlight the importance of studying Fondaparinux in both its solid and solution phases to gain a complete picture of its conformational preferences. The conformation adopted in the solid state may represent one of the low-energy conformers present in the solution-state ensemble.

The following table presents a comparison of the glycosidic torsion angles (φ and ψ) for Fondaparinux in the solid state (X-ray) and in solution (NMR).

Glycosidic LinkageTorsion AngleSolid State (X-ray) (°)Solution (NMR) (°)
D-Eφ5955
ψ-12
E-Fφ5859
ψ1010
F-Gφ5555
ψ1414
G-Hφ6761
ψ-15-1

Computational Chemistry Approaches for Molecular Modeling and Conformational Landscape Mapping

Computational chemistry provides a powerful means to explore the conformational landscape of this compound, complementing experimental data from NMR and X-ray crystallography. Molecular dynamics (MD) simulations are particularly valuable for mapping the potential energy surface and identifying low-energy conformations.

MD simulations of Fondaparinux in aqueous solution have been performed to investigate its dynamic behavior. nih.govacs.org These simulations can provide detailed information on the flexibility of the pyranose rings, the range of motion of the glycosidic linkages, and the conformational equilibrium of the iduronic acid ring. By calculating the potential energy as a function of the glycosidic torsion angles and ring puckering parameters, a conformational energy landscape can be generated. This landscape reveals the most stable conformations and the energy barriers between them.

For example, MD simulations can be used to quantify the relative populations of the ¹C₄ and ²S₀ conformers of the iduronic acid ring and to study the timescale of their interconversion. mtak.hu These computational models can be validated and refined by comparing the calculated NMR parameters, such as NOEs and J-couplings, with experimental data. acs.org Such an integrated approach, combining experimental and computational methods, is essential for a thorough understanding of the structure-function relationship of this compound. mtak.hu

Molecular Mechanism of Action and Biochemical Interactions of Fondaparinux 13c6 Sodium

Comprehensive Elucidation of Antithrombin III Binding Kinetics and Thermodynamics (In Vitro Studies)

The anticoagulant effect of Fondaparinux (B3045324) is initiated by its specific, high-affinity binding to Antithrombin III (ATIII). In vitro studies have characterized the binding parameters of this interaction, revealing a strong and selective association. At steady state and therapeutic concentrations, Fondaparinux is extensively bound (>97%) to plasma proteins, with this binding being highly specific (>94%) to ATIII. drugbank.com

The key kinetic and thermodynamic parameter, the dissociation constant (Kd), quantifies the affinity of Fondaparinux for ATIII. Studies have shown the Kd to be in the nanomolar range, indicating a very strong interaction. drugbank.comnih.gov The binding parameters have been determined in both purified systems and human plasma, showing comparable results that underscore the specificity of this interaction in a complex biological matrix. drugbank.com

Binding Parameters of Fondaparinux Sodium to Antithrombin III (In Vitro)
ParameterValue (Purified ATIII)Value (Human Plasma)Reference
Dissociation Constant (KD)32 nmol/L28 nmol/L drugbank.com
Binding Capacity (Bmax)1627 nmol/L2072 nmol/L drugbank.com

Molecular Basis of Selective Factor Xa Inhibition through Allosteric Activation of Antithrombin III

Fondaparinux functions as an indirect inhibitor of Factor Xa by acting as a catalyst to accelerate the natural inhibitory action of ATIII. nih.govbohrium.com The binding of Fondaparinux to ATIII induces a critical conformational change in the ATIII protein. nih.govnih.gov This allosteric activation enhances the rate at which ATIII inactivates Factor Xa by approximately 300 to 340-fold. nih.goveuropa.eu

The conformational change in ATIII is essential for its enhanced activity, as it optimally exposes the reactive center loop of ATIII, allowing it to be recognized and cleaved by Factor Xa. nih.gov This interaction leads to the formation of a stable, inactive covalent complex between ATIII and Factor Xa, effectively removing Factor Xa from the coagulation cascade. oup.comwikipedia.org Neutralization of Factor Xa interrupts the conversion of prothrombin to thrombin, thereby inhibiting the formation of fibrin (B1330869) clots. europa.eu

Crucially, the Fondaparinux-ATIII complex does not effectively inhibit thrombin (Factor IIa). The inhibition of thrombin by ATIII requires the formation of a ternary "bridge" between heparin, ATIII, and thrombin. Fondaparinux is too short to form this bridge, which is the molecular basis for its selective action against Factor Xa. researchgate.net Once the ATIII-Factor Xa complex is formed, Fondaparinux is released from ATIII and can bind to another ATIII molecule, acting as a true catalyst.

Investigation of Non-Covalent Interactions with Relevant Biological Macromolecules

The high-affinity interaction between Fondaparinux and ATIII is mediated by a specific set of non-covalent interactions at the heparin-binding site of ATIII. Crystal structure analyses have elucidated the essential structural features required for this binding. nih.govresearchgate.net The interaction is primarily electrostatic, involving the negatively charged sulfate (B86663) and carboxylate groups of Fondaparinux and positively charged basic amino acid residues, such as arginine and lysine, on the surface of ATIII. researchgate.net

Specific structural elements of the Fondaparinux pentasaccharide are critical for high-affinity binding. Notably, the 3-O-sulfo group on the central glucosamine (B1671600) residue is paramount; its removal results in a 1000-fold decrease in binding affinity. oup.com NMR studies have also suggested the involvement of a persistent hydrogen bond involving the sulfamate (B1201201) proton of this central residue, which helps to stabilize the unique conformation of Fondaparinux required for optimal binding to ATIII. oup.com

In vitro studies have consistently demonstrated the high specificity of Fondaparinux for Antithrombin III. At therapeutic concentrations, there is no significant specific binding of Fondaparinux to other plasma proteins that are commonly involved in drug interactions, such as human serum albumin or alpha1-acid glycoprotein. drugbank.comjournalagent.comnih.gov This high degree of selectivity indicates a low potential for drug-drug interactions caused by displacement from these proteins. drugbank.comnih.gov

Furthermore, Fondaparinux does not possess the other biological properties often associated with unfractionated heparin, such as interactions with various proteases, cytokines, growth factors, or cell surface receptors. nih.govbohrium.com Its structure as a specific, synthetic pentasaccharide means it does not appear to affect all glycosaminoglycan (GAG)-related pathways, limiting its interactions to the targeted ATIII-mediated anticoagulation pathway. researchgate.net This specificity contributes to its predictable pharmacological profile.

Development and Validation of In Vitro Biochemical Assays for Mechanistic Investigations

The primary in vitro method for quantifying the activity of Fondaparinux is the chromogenic anti-Factor Xa assay. oup.comjournalagent.com This biochemical assay is based on the mechanism of action of the compound. In the assay system, a plasma sample containing Fondaparinux is mixed with a known excess amount of Factor Xa. The Fondaparinux-ATIII complexes in the sample neutralize a portion of the Factor Xa. oup.com A synthetic chromogenic substrate, which mimics the natural substrate of Factor Xa, is then added. The residual, active Factor Xa cleaves this substrate, releasing a colored compound (paranitroaniline). The amount of color produced is measured spectrophotometrically and is inversely proportional to the concentration of Fondaparinux in the sample. oup.com

Validation of these assays is critical for accurate measurement. Studies have shown that assays must be calibrated specifically with Fondaparinux standards, as the use of heparin or low-molecular-weight heparin calibrators can lead to inaccurate results. oup.com Validated chromogenic methods for Fondaparinux have demonstrated high precision (inter- and intra-assay variability <6%) and accuracy, with a lower limit of quantification in plasma as low as 0.019 µg/mL. nih.govnih.govresearchgate.net

For research and development, mass spectrometry (MS) offers a highly specific and sensitive method for the direct quantification of Fondaparinux. nih.govresearchgate.net The use of Fondaparinux-13C6 Sodium as an internal standard in liquid chromatography-mass spectrometry (LC-MS) methods allows for precise and accurate determination by correcting for variations during sample preparation and analysis. This stable isotope-labeled internal standard is chemically identical to the analyte but has a different mass, making it an ideal tool for robust analytical validation and mechanistic studies. nih.gov

Metabolic Fate and Biotransformation Pathways of Fondaparinux 13c6 Sodium in Research Models

Elucidation of Metabolic Stability in Mammalian Liver Fractions and Other In Vitro Systems

Studies utilizing in vitro models have consistently demonstrated the high metabolic stability of fondaparinux (B3045324). Investigations with postmitochondrial liver fractions from various mammalian species, including rats, rabbits, monkeys, and humans, have shown no detectable metabolism of the compound. nih.gov Similarly, evaluations in isolated rat and human hepatocytes found no evidence of fondaparinux metabolism. fda.gov These findings from liver-based in vitro systems strongly suggest that fondaparinux does not undergo significant hepatic biotransformation. nih.gov

The Cytochrome P450 (CYP) enzyme system is a major pathway for the metabolism of many drugs. washington.edu However, extensive in vitro testing has shown that fondaparinux sodium does not undergo metabolism mediated by this system. nih.gov Furthermore, the compound shows no significant inhibitory effect on the primary human CYP isoforms responsible for drug metabolism. nih.gov Experiments designed to determine the inhibitory constant (Kᵢ) for fondaparinux against various CYP isoforms could not establish a value, as no significant inhibition of substrate metabolism was observed. nih.gov This lack of interaction indicates that clinical treatment with fondaparinux is unlikely to interfere with the metabolism of other drugs that are substrates for the CYP system. nih.gov

Table 1: In Vitro Assessment of Fondaparinux Sodium's Effect on Human CYP Isoforms
CYP Isoform TestedSelective Substrate UsedObserved OutcomeReference
CYP1A2PhenacetinNo significant inhibition nih.gov
CYP2A6CoumarinNo significant inhibition nih.gov
CYP2C9TolbutamideNo significant inhibition nih.gov
CYP2C19S-mephenytoinNo significant inhibition nih.gov
CYP2D6BufuralolNo significant inhibition nih.gov
CYP2E1ChlorzoxazoneNo significant inhibition nih.gov
CYP3A4NifedipineNo significant inhibition nih.gov

In addition to the CYP450 system, drugs can be metabolized by various other enzyme pathways, often referred to as non-CYP or Phase II metabolism. nih.govbioivt.com These can include enzymes such as UGTs, SULTs, and various hydrolases. bioivt.com Despite the existence of these alternative pathways, in vivo metabolism of fondaparinux has not been observed. fda.gov The consistent finding across multiple studies is that the majority of the administered dose is eliminated unchanged, primarily in the urine, which indicates a lack of significant biotransformation by either CYP or non-CYP mediated pathways. fda.govnih.gov

Application of 13C6 Isotope Tracers in In Vitro and Ex Vivo Metabolic Pathway Elucidation

The use of stable isotope-labeled compounds, such as Fondaparinux-13C6 Sodium, is a powerful technique in metabolic research. nih.govnih.gov The incorporation of ¹³C atoms into the drug molecule allows it to be distinguished from its unlabeled, endogenous counterparts by mass spectrometry, providing a clear signal for tracking and quantification. nih.gov This methodology is crucial for precisely determining the fate of a drug within a biological system.

The 13C6 label on fondaparinux provides a distinct mass signature that enables researchers to trace the disposition of the parent compound with high specificity and sensitivity. Following administration in a research model, samples can be analyzed to measure the concentration and location of the labeled compound over time. This allows for the accurate determination of pharmacokinetic parameters such as absorption, distribution, and elimination without interference from other substances in the biological matrix.

A key advantage of using ¹³C-labeled tracers is in the identification of potential metabolites. nih.gov If fondaparinux were to be metabolized, its breakdown products would retain the ¹³C label, creating unique isotopic patterns that can be readily detected by mass spectrometry. This allows for the confident identification of drug-related material, even at very low concentrations. However, given that studies show no evidence of fondaparinux metabolism, the primary application of this compound is to confirm the absence of biotransformation and to accurately quantify the unchanged parent drug during disposition studies. nih.govfda.govnih.gov

Renal Excretion Pathways and Clearance Mechanisms in Preclinical Models

Preclinical and clinical studies have firmly established that fondaparinux is predominantly eliminated from the body via the kidneys. journalagent.com There is no evidence of metabolism, and the compound is almost completely excreted in the urine as unchanged drug. nih.gov In healthy individuals, approximately 64% to 77% of a single administered dose is recovered in the urine within 72 hours. nih.gov The volume of distribution is limited, ranging from 7 to 11 liters, which is consistent with distribution mainly within the blood volume. nih.gov

The clearance of fondaparinux is highly dependent on renal function. Studies have demonstrated a strong linear correlation between fondaparinux plasma clearance and creatinine clearance, a key indicator of kidney function. journalagent.com This relationship underscores the importance of the renal pathway for the drug's elimination and is a critical factor in specific patient populations. journalagent.comnih.gov

Table 2: Pharmacokinetic Clearance Parameters of Fondaparinux Sodium in Healthy Volunteers
ParameterValue RangeSignificanceReference
Plasma Clearance5.1 - 7.9 mL/minTotal clearance from plasma nih.gov
Renal Clearance4.0 - 7.9 mL/minClearance specifically by the kidneys nih.gov
Terminal Half-life (Young)~17 hoursTime for plasma concentration to reduce by half nih.gov
Terminal Half-life (Elderly)~21 hoursDemonstrates age-related changes in clearance nih.gov
Urinary Excretion (Unchanged)64% - 77% of dose at 72hConfirms renal excretion as the primary pathway nih.gov

Advanced Analytical Methodologies for Fondaparinux 13c6 Sodium Quantification and Characterization

High-Performance Liquid Chromatography (HPLC) Coupled with Mass Spectrometry (MS)

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) stands as a cornerstone for the analysis of Fondaparinux-13C6 Sodium. This combination leverages the high separation efficiency of HPLC with the high sensitivity and selectivity of MS detection. ijprajournal.com For highly polar and polyanionic molecules like Fondaparinux (B3045324), specialized HPLC techniques such as ion-pair reversed-phase chromatography or strong anion-exchange (SAX) chromatography are often necessary to achieve adequate retention and separation. nih.gov

Development of Isotope Dilution Mass Spectrometry (IDMS) for Absolute Quantification

Isotope Dilution Mass Spectrometry (IDMS) is a reference technique for achieving high-precision quantitative analysis. nih.gov The method combines the sensitivity and selectivity of mass spectrometry with the accuracy afforded by the use of an isotopically labeled internal standard. nih.gov In the context of analyzing unlabeled fondaparinux, this compound serves as an ideal internal standard because it is chemically identical to the analyte and thus behaves similarly during sample extraction, ionization, and chromatographic separation. nih.govnih.gov

The strategy involves adding a known amount of this compound to a sample containing an unknown quantity of native fondaparinux. The mixture is then analyzed by LC-MS. Since the labeled and unlabeled compounds have identical retention times but are distinguishable by their mass-to-charge (m/z) ratios, the ratio of their signal intensities in the mass spectrometer can be used to calculate the precise concentration of the unlabeled analyte. nih.gov This approach effectively corrects for variations in sample preparation and matrix effects, leading to highly accurate and reliable quantification. nih.gov The use of 13C-labeled calibrants has been successfully applied for the quantitative analysis of other heparan sulfate (B86663) oligosaccharides, demonstrating the robustness of this methodology. nih.govresearchgate.net

Table 1: Key Principles of Isotope Dilution Mass Spectrometry (IDMS)

PrincipleDescriptionRelevance to this compound
Internal Standard An isotopically labeled version of the analyte is added to the sample.This compound acts as the internal standard for quantifying unlabeled Fondaparinux Sodium. nih.gov
Co-elution The analyte and the internal standard exhibit identical chromatographic behavior.Both labeled and unlabeled fondaparinux elute at the same time during HPLC separation. nih.gov
Mass Differentiation The analyte and internal standard are distinguished by their mass-to-charge ratios in the mass spectrometer.The 6-Dalton mass difference from the 13C atoms allows for separate detection. nih.gov
Ratio Measurement The concentration of the analyte is determined from the measured intensity ratio of the analyte to the internal standard.This ratio corrects for sample loss and matrix-induced signal suppression or enhancement. nih.gov

Chromatographic Separations for Impurity Profiling and Degradation Product Analysis of Labeled Compounds

Impurity profiling is essential to ensure the quality and purity of any reference material. For this compound, this involves identifying and quantifying any related substances, including synthetic precursors, isomers, or degradation products that may also be isotopically labeled. HPLC methods, particularly ion-pair and strong anion-exchange (SAX) chromatography, are effective for separating fondaparinux from its potential impurities. nih.govresearchgate.net

Forced degradation studies, where the compound is subjected to stress conditions like acid, base, oxidation, and heat, are performed to identify potential degradation products. nih.gov A stability-indicating HPLC method must be able to resolve the main this compound peak from all known impurities and degradation products. nih.govresearchgate.net Coupling HPLC with high-resolution mass spectrometry (HRMS) allows for the structural elucidation of these minor components based on their accurate mass measurements and fragmentation patterns. researchgate.net

Table 2: Example of HPLC Parameters for Fondaparinux Impurity Analysis

ParameterConditionReference
Column Strong Anion-Exchange (SAX) Polystyrene-Divinyl Benzene Resin
Mobile Phase A 5mM Disodium hydrogen phosphate (B84403) at pH 2.5
Mobile Phase B 0.5M Lithium perchlorate (B79767) with 5mM Disodium hydrogen phosphate at pH 6.8
Detection UV at 210 nm
Gradient Linear gradient from 10% to 41% of Mobile Phase B

Quantitative Nuclear Magnetic Resonance (qNMR) for Reference Standard Content Determination and Purity Assessment

Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful primary ratio method for determining the absolute content and purity of a substance without needing a specific reference standard of the same compound. utm.mx The integrated signal of a specific proton in an 1H-NMR spectrum is directly proportional to the number of nuclei, allowing for quantification against a certified internal standard of a completely different, well-characterized compound (e.g., maleic acid). utm.mxmdpi.com

For this compound, qNMR is invaluable for certifying its content as a reference material. The method's precision and robustness have been demonstrated for unlabeled fondaparinux, with studies showing remarkable consistency in content determination over long periods (e.g., 17 years), across different instruments and analysts. mdpi.comnih.gov The analysis would involve dissolving a precisely weighed amount of this compound and a certified internal standard in a suitable solvent (like D2O) and acquiring a high-resolution 1H-NMR spectrum. mdpi.comresearchgate.net By comparing the integrals of specific, well-resolved signals from both compounds, the absolute content of this compound can be calculated with high accuracy. mdpi.com Furthermore, the NMR spectrum provides a comprehensive purity profile, revealing the presence of any proton-containing impurities.

Table 3: Long-Term Stability of Fondaparinux Content Determination by qNMR

Year of AnalysisMeasured Content (mg/mL)Standard Deviation (mg/mL)
19999.640.08
20169.750.06
Data from a study on unlabeled Fondaparinux Sodium, demonstrating the high precision of the qNMR method. mdpi.comnih.gov

Spectrophotometric and Chromogenic Assays for Anti-Factor Xa Activity Assessment in Research Settings

While chromatographic and NMR methods assess the chemical properties of this compound, it is also crucial in research settings to confirm that isotopic labeling does not affect its biological function. The primary mechanism of fondaparinux is the potentiation of antithrombin III, leading to the selective inhibition of Factor Xa (FXa). nih.gov This anti-FXa activity can be quantified using chromogenic assays. nih.govresearchgate.net

These assays are based on a colorimetric method. diapharma.com A known amount of excess FXa is added to a plasma sample containing this compound and antithrombin. The labeled fondaparinux binds to antithrombin, which then inhibits a portion of the FXa. A chromogenic substrate, which releases a colored compound (like p-nitroaniline) when cleaved by FXa, is then added. The amount of color produced is inversely proportional to the anti-FXa activity of the this compound in the sample. thermofisher.com These sensitive and reproducible assays can be used to compare the biological activity of the labeled compound to its unlabeled counterpart, ensuring its suitability for use in biological studies. nih.govnih.gov

Development of Hyphenated Techniques for Comprehensive Analytical Profiling

For a molecule as complex as this compound, a single analytical technique may not provide a complete profile. Hyphenated techniques, which couple two or more analytical methods, offer a more comprehensive characterization. iipseries.orgsaspublishers.com

LC-MS-MS : Tandem mass spectrometry provides enhanced selectivity and sensitivity for quantification and is a powerful tool for the structural elucidation of impurities by analyzing their fragmentation patterns. iosrjournals.org

LC-NMR : This technique involves coupling an HPLC system directly to an NMR spectrometer. It allows for the separation of impurities, followed by the acquisition of their NMR spectra, enabling definitive structural identification without the need for prior isolation. saspublishers.com

Capillary Electrophoresis-Mass Spectrometry (CE-MS) : CE is a high-efficiency separation technique particularly well-suited for highly charged molecules like sulfated oligosaccharides. nih.gov Coupling CE with MS provides excellent resolution and sensitivity for analyzing this compound and its related substances. nih.gov

The combination of these advanced hyphenated techniques allows for a multi-faceted and in-depth analytical assessment, ensuring the structural integrity, purity, and concentration of this compound are thoroughly established. ajrconline.org

Research Applications and Emerging Areas of Study for Fondaparinux 13c6 Sodium

Utilization as an Internal Standard in Quantitative Bioanalytical Method Development

The primary and most established application of Fondaparinux-13C6 Sodium is as an internal standard in the development and validation of quantitative bioanalytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS). nih.govscispace.com The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative bioanalysis for its ability to accurately correct for variability during sample processing and analysis. nih.gov

This compound is an ideal internal standard for the quantification of Fondaparinux (B3045324) in biological matrices such as plasma, urine, and tissue homogenates. Because it is chemically identical to the unlabeled analyte, it co-elutes chromatographically and exhibits the same ionization efficiency in the mass spectrometer. This co-behavior allows it to compensate for matrix effects, variations in sample recovery during extraction, and fluctuations in instrument response. scispace.com The six-dalton mass difference between the labeled and unlabeled compounds allows for their simultaneous but distinct detection by the mass spectrometer, ensuring highly accurate and precise quantification of the parent drug.

Table 1: Properties of Fondaparinux and its 13C6-Labeled Internal Standard for Mass Spectrometry

CompoundMolecular FormulaMonoisotopic Mass (Da)Mass Difference (Da)
Fondaparinux SodiumC₃₁H₄₃N₃Na₁₀O₄₉S₈1727.7N/A
This compound¹³C₆C₂₅H₄₃N₃Na₁₀O₄₉S₈1733.7+6

This table illustrates the mass difference that enables distinct detection in mass spectrometry-based assays.

Detailed research findings have demonstrated that methods utilizing stable isotope-labeled internal standards exhibit superior precision and accuracy compared to those using structural analogues. scispace.com The development of robust bioanalytical methods using this compound is crucial for pharmacokinetic and toxicokinetic studies, which are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of Fondaparinux. musechem.com

Probing Molecular Recognition Events in Complex Biological Matrices (In Vitro and Cell-Based Systems)

This compound is a valuable tool for investigating molecular recognition events in complex biological environments, both in vitro and in cell-based assays. toku-e.com As a synthetic analogue of the pentasaccharide sequence in heparin that binds to antithrombin, Fondaparinux itself is a probe for studying the interactions between glycosaminoglycans (GAGs) and proteins. nih.govnih.gov The isotopic label allows researchers to trace the fate of the molecule and quantify its binding to target proteins, such as antithrombin, in the presence of other complex biological molecules. toku-e.com

In vitro studies can employ this compound to determine binding affinities and kinetics with high precision. For instance, in surface plasmon resonance or isothermal titration calorimetry experiments coupled with mass spectrometry, the labeled compound can help to unequivocally identify and quantify the bound ligand. In cell-based systems, this compound can be used to study its uptake, trafficking, and interaction with cell surface proteins and receptors. This is particularly relevant for understanding the cellular mechanisms of action and potential off-target effects. acs.orgacs.org

Table 2: Examples of In Vitro and Cell-Based Systems for Studying Fondaparinux Interactions

System TypeResearch FocusPotential Role of this compound
Purified Protein AssaysAntithrombin binding kineticsPrecise quantification of bound Fondaparinux
Plasma Binding StudiesInteraction with plasma proteinsDifferentiating from endogenous GAGs
Cell Culture Models (e.g., Endothelial Cells)Cell surface binding and internalizationTracking and quantifying cell-associated Fondaparinux
Platelet Aggregation AssaysInfluence on platelet functionMonitoring the concentration of free vs. bound Fondaparinux

This table outlines potential applications of labeled Fondaparinux in various experimental systems to probe molecular interactions.

Contribution to Glycosaminoglycan Structure-Function Relationship Studies and Analogue Design

The study of this compound contributes significantly to the broader understanding of glycosaminoglycan (GAG) structure-function relationships. bibliotekanauki.plmdpi.com GAGs are a class of complex polysaccharides with diverse biological roles, including the regulation of coagulation, cell growth, and inflammation. nih.gov The well-defined structure of Fondaparinux provides a simplified model for studying the specific interactions of the more heterogeneous natural GAGs like heparan sulfate (B86663). nih.gov

By using isotopically labeled Fondaparinux, researchers can precisely map the interaction sites on proteins and understand how specific sulfation patterns and monosaccharide compositions contribute to binding affinity and biological activity. acs.orgnih.gov This information is invaluable for the rational design of new GAG analogues with improved therapeutic profiles, such as enhanced potency, greater selectivity, or modified pharmacokinetic properties. The insights gained from these studies can lead to the development of novel therapeutics for a range of conditions beyond thrombosis. mdpi.com

Development of Novel Biochemical Probes and Assays for Coagulation Research

This compound plays a role in the development of new and improved biochemical probes and assays for coagulation research. Fondaparinux is known to selectively inhibit Factor Xa via antithrombin, and its effects on various coagulation assays are well-documented. nih.govresearchgate.net However, standard coagulation assays can sometimes yield variable results. nih.gov

The use of an isotopically labeled standard allows for the development of highly specific and quantitative reference methods for measuring Fondaparinux levels in plasma. researchgate.net These reference methods can then be used to calibrate and validate routine clinical assays, leading to improved accuracy and inter-laboratory consistency. Furthermore, this compound can be used as a probe in research settings to investigate the mechanism of action of new anticoagulant drugs that target Factor Xa or other components of the coagulation cascade. nih.gov

Table 3: Effect of Fondaparinux on Common Coagulation Assays

AssayEffect of Therapeutic Fondaparinux Levels
Prothrombin Time (PT)Slightly prolonged nih.gov
Activated Partial Thromboplastin Time (aPTT)Slightly prolonged nih.gov
Thrombin Time (TT)No clinically relevant effect nih.gov
Anti-Factor Xa AssayProlonged (used for monitoring) researchgate.net
Factor VIII AssayPotential for interference nih.gov

This table summarizes the known effects of Fondaparinux on standard coagulation tests, highlighting the importance of specific assays for monitoring and research.

By providing a tool for precise quantification and tracing, this compound facilitates a deeper understanding of the molecular mechanisms underlying hemostasis and thrombosis, and aids in the development of the next generation of antithrombotic therapies.

Future Directions and Outstanding Research Challenges

Advancement of Green Chemistry Principles in Labeled Fondaparinux (B3045324) Synthesis

The synthesis of complex, isotopically labeled oligosaccharides like Fondaparinux-13C6 Sodium is traditionally a lengthy, resource-intensive process. nih.govresearchgate.net It often involves numerous steps with protecting groups, hazardous reagents, and significant solvent use, contributing to a substantial environmental footprint. greenfieldchemical.com The pharmaceutical industry, in general, is under increasing pressure to adopt more sustainable practices, facing scrutiny over its high E-factor (mass of waste per mass of product). pharmaceutical-technology.comnih.gov The synthesis of labeled compounds presents unique challenges due to the high cost of isotopic materials and the need for precise, high-yield reactions to incorporate the label efficiently. rsc.org

Future research must prioritize the integration of green chemistry principles to mitigate these challenges. Key areas of focus include:

Biocatalysis and Enzymatic Synthesis : The use of enzymes and whole-cell systems offers a promising alternative to traditional chemical synthesis. mdpi.com Enzymes can provide high stereo- and regioselectivity under mild, aqueous conditions, potentially reducing the need for complex protection-deprotection steps. nih.gov Future work could involve engineering specific glycosyltransferases and sulfotransferases to assemble the Fondaparinux backbone and introduce sulfate (B86663) groups in a more streamlined and environmentally benign manner. nih.gov

Atom Economy and Process Intensification : Current synthetic routes for Fondaparinux often suffer from poor atom economy. pharmaceutical-technology.com Developing novel synthetic strategies, such as programmable one-pot reactions and continuous flow chemistry, can significantly improve efficiency. news-medical.netnsf.gov These methods can reduce reaction times, minimize solvent usage, and decrease waste generation by combining multiple steps into a single, continuous operation. news-medical.net

Sustainable Solvents and Reagents : A major goal is to replace hazardous and petroleum-derived solvents with safer, renewable alternatives. nih.gov Water is an ideal green solvent, though challenges with the solubility of organic reactants must be overcome. mdpi.com Research into non-toxic, biodegradable reagents, such as the use of picoline-borane as a less toxic alternative to sodium cyanoborohydride in certain carbohydrate modifications, points the way toward safer synthesis. researchgate.net

Efficient Isotope Incorporation : The introduction of the 13C6 label is a critical and costly part of the synthesis. Future approaches could leverage more direct and efficient labeling methods. For instance, developing techniques that start from elemental 13C to create universal building blocks could make the process more cost-effective and atom-economic. rsc.orgresearchgate.net

By embracing these green chemistry principles, the synthesis of this compound can become more sustainable, cost-effective, and environmentally responsible, facilitating its broader use in research.

Deeper Understanding of Conformational Flexibility and Dynamic Interactions using Advanced Biophysical Techniques

The biological activity of Fondaparinux is intrinsically linked to its three-dimensional structure and conformational flexibility, which dictates its binding affinity for antithrombin. While the static structure is well-characterized, a deeper understanding of its dynamic behavior in solution and upon binding to its target is crucial. This compound is an ideal tool for these investigations, particularly using Nuclear Magnetic Resonance (NMR) spectroscopy.

Future research should leverage advanced biophysical techniques to elucidate these dynamics:

Advanced NMR Spectroscopy : The site-specific 13C labeling in this compound allows for sophisticated NMR experiments that are not feasible with unlabeled molecules. Techniques such as relaxation dispersion (RD-NMR) can probe conformational changes on microsecond to millisecond timescales, revealing transient, low-population states that may be critical for binding. 13C-edited Nuclear Overhauser Effect (NOE) experiments can provide precise distance restraints to define the solution structure and any changes that occur upon binding to antithrombin.

Paramagnetic Relaxation Enhancement (PRE) : PRE-NMR is a powerful technique for measuring long-range distances. By attaching a paramagnetic tag to either Fondaparinux or its binding partner, distance information can be obtained that helps to define the orientation of the oligosaccharide within the protein binding pocket and characterize the conformational ensemble of the bound state.

These advanced methods will allow researchers to move beyond a static picture of Fondaparinux and develop a dynamic model of its function, explaining how its inherent flexibility contributes to its high-affinity and specific interaction with antithrombin.

Enhancing Analytical Sensitivity and Specificity for Trace Analysis in Physiologically Relevant Systems

The ability to accurately quantify this compound in complex biological matrices (e.g., plasma, urine) is essential for pharmacokinetic and metabolic studies. While mass spectrometry (MS) coupled with liquid chromatography (LC) is the standard, future research must focus on pushing the limits of sensitivity and specificity for trace-level analysis.

Key challenges and future directions include:

Advanced Mass Spectrometry Techniques : The use of this compound as an internal standard is the gold standard for quantitative MS, as it co-elutes with the unlabeled analyte and corrects for matrix effects and ionization variability. Future advancements lie in the application of High-Resolution Mass Spectrometry (HRMS), such as Orbitrap or Fourier-Transform Ion Cyclotron Resonance (FT-ICR) MS. These technologies can provide significantly higher resolution and mass accuracy, improving specificity by distinguishing the analyte from isobaric interferences in complex samples.

Improved Sample Preparation and Enrichment : The primary challenge in trace analysis is the low concentration of the analyte relative to abundant background components. Future research should focus on developing more selective and efficient sample preparation techniques. This could involve affinity chromatography using immobilized antithrombin or synthetic binders to specifically capture Fondaparinux from a complex mixture, thereby concentrating the analyte and removing interfering substances before LC-MS analysis.

Microfluidics and Miniaturization : Integrating sample preparation, chromatographic separation, and MS detection on a microfluidic chip ("lab-on-a-chip") offers the potential for high-throughput analysis with minimal sample consumption and reduced solvent use. This miniaturization can also enhance sensitivity by minimizing analyte dilution.

By developing more powerful analytical workflows, researchers can gain more accurate and precise data on the absorption, distribution, metabolism, and excretion (ADME) of Fondaparinux, even at very low physiological concentrations.

Integration of Computational Modeling with Experimental Data for Predictive Research on Fondaparinux Interactions

Computational modeling provides a powerful complement to experimental techniques, offering insights into the molecular-level details of Fondaparinux's structure and interactions. The integration of high-quality experimental data, such as that obtainable from studies with this compound, with advanced computational methods is a key future direction for predictive research.

Outstanding research challenges include:

Refining Force Fields for Sulfated Oligosaccharides : Accurate molecular dynamics (MD) simulations depend critically on the quality of the force field used to describe the atoms and their interactions. Polyanionic, sulfated oligosaccharides like Fondaparinux are notoriously difficult to model accurately. A significant challenge is to refine existing carbohydrate force fields to better reproduce the conformational preferences and dynamic behavior of these highly charged molecules. Experimental data from NMR studies on this compound, such as scalar couplings and NOEs, can serve as crucial benchmarks for validating and improving these force fields.

Enhanced Sampling and Free Energy Calculations : The binding of Fondaparinux to antithrombin is a complex process that can involve significant conformational rearrangements of both molecules. Standard MD simulations may not adequately sample these events. Future work will require the use of enhanced sampling techniques (e.g., metadynamics, umbrella sampling, replica-exchange MD) to explore the entire conformational landscape and accurately calculate the free energy of binding. These calculations can decompose the binding energy into contributions from different interactions, providing a detailed understanding of the molecular basis of affinity and specificity.

Predictive Modeling of Drug Interactions and Resistance : Once validated, computational models can be used for predictive research. For example, simulations could be used to predict how mutations in antithrombin, which can lead to resistance, affect the binding of Fondaparinux. Models could also be used to design new Fondaparinux derivatives with improved properties, such as enhanced binding affinity, altered specificity, or resistance to enzymatic degradation, by simulating the effects of chemical modifications before undertaking costly synthesis.

By creating a synergistic feedback loop between experimental data and computational modeling, researchers can develop highly accurate and predictive models of Fondaparinux interactions. This integrated approach will accelerate our understanding of its mechanism of action and guide the development of next-generation antithrombotic agents.

Q & A

Q. Q. How should researchers document and share Fondaparinux-<sup>13</sup>C6 Sodium’s analytical data to comply with FAIR principles?

  • Methodological Answer : Use structured metadata templates (e.g., ISA-Tab) to detail synthesis protocols, LC-MS parameters, and raw spectral files. Deposit datasets in repositories like Figshare or Zenodo with DOIs for citability. Adhere to MIAME (Minimum Information About a Metabolomics Experiment) guidelines for metabolomic studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.